molecular formula C14H12ClN3 B11854890 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11854890
M. Wt: 257.72 g/mol
InChI Key: FVHXQTFWEXHYGT-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a methyl group attached to a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The exact mechanism of action of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity. This interaction can lead to the inhibition of cellular pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in target proteins, while the chlorine and methyl groups contribute to its reactivity and stability .

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

7-benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C14H12ClN3/c1-9-17-12-11(7-10-5-3-2-4-6-10)8-16-13(12)14(15)18-9/h2-6,8,16H,7H2,1H3

InChI Key

FVHXQTFWEXHYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2CC3=CC=CC=C3

Origin of Product

United States

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